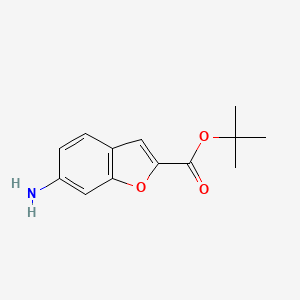![molecular formula C16H20N2O3 B13497926 benzyl N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B13497926.png)
benzyl N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and chemical research, due to their diverse chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]carbamate typically involves the reaction of benzyl chloroformate with N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]amine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for carbamates often involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include the use of automated reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Benzyl N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted carbamates.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate or prodrug.
Industry: Utilized in the development of new materials, coatings, and agricultural chemicals.
作用機序
The mechanism of action of benzyl N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Benzyl carbamate: A simpler carbamate with similar chemical properties.
N-(2-cyanoethyl)carbamate: A related compound with a cyanoethyl group.
Oxolan-3-yl carbamate: A compound with an oxolan-3-yl group.
Uniqueness
Benzyl N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]carbamate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
Conclusion
This compound is a versatile compound with potential applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it an interesting subject for scientific research and industrial development
特性
分子式 |
C16H20N2O3 |
|---|---|
分子量 |
288.34 g/mol |
IUPAC名 |
benzyl N-(2-cyanoethyl)-N-(oxolan-3-ylmethyl)carbamate |
InChI |
InChI=1S/C16H20N2O3/c17-8-4-9-18(11-15-7-10-20-12-15)16(19)21-13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7,9-13H2 |
InChIキー |
WSRYGSJAGZIDFM-UHFFFAOYSA-N |
正規SMILES |
C1COCC1CN(CCC#N)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-amino-2-[4-(dimethylamino)piperidin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B13497858.png)
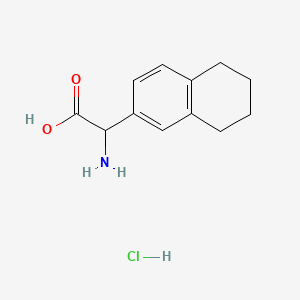
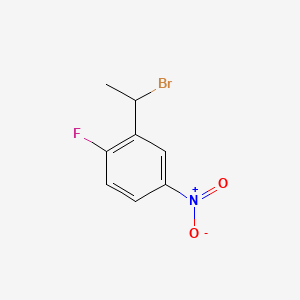
![Tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13497872.png)

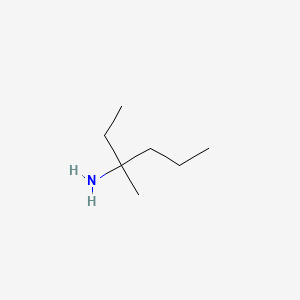
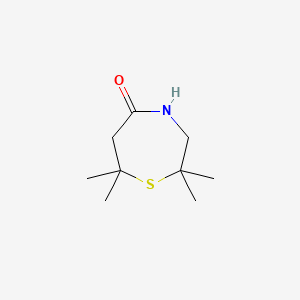
![5-[6-Aminohexyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497886.png)

